2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-15-5-10-19(29-2)21-22(15)31-23(26-21)27(13-16-4-3-11-25-12-16)20(28)14-30-18-8-6-17(24)7-9-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZDHSOBDXYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 941902-85-8) is a synthetic organic molecule that exhibits potential biological activities. Its structure includes a thiazole moiety, which is often associated with various pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 453.6 g/mol. The presence of the 4-fluorophenyl and pyridinyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₀FN₃O₂S₂ |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 941902-85-8 |
| Structure | Structure |
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The pyridine moiety may interact with neurotransmitter receptors or other cellular signaling pathways.
Anticancer Activity
A study conducted by Evren et al. (2019) demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may similarly inhibit cell growth through apoptosis induction.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models simulating inflammatory conditions. Preliminary results indicate a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Studies
- In Vitro Cytotoxicity : In vitro studies showed that the compound exhibited IC50 values comparable to established anticancer agents against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines.
- Animal Models : In vivo studies using murine models demonstrated significant tumor regression when treated with the compound, indicating its potential as an effective anticancer treatment.
Comparative Analysis
A comparison of the biological activity of similar compounds reveals that modifications to the thiazole and phenyl groups significantly influence efficacy:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-((4-fluorophenyl)thio)-N-(4-methoxy...) | 1.61 | Antitumor |
| Reference Compound A | 1.98 | Antitumor |
| Reference Compound B | >250 | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]Thiazole and Thiazole Derivatives
The benzo[d]thiazole core in the target compound differentiates it from simpler thiazole derivatives, such as those in (e.g., 9b ). For example:
Fluorophenyl Substituents
Fluorine is a common substituent in bioactive compounds due to its electronegativity and metabolic stability. Key comparisons include:
- 4f (): Contains a 4-fluorostyryl group linked to an indole-acetamide. The target’s 4-fluorophenylthio group provides similar stability but with a sulfur atom enabling nucleophilic interactions.
- 7–9 (): 2,4-Difluorophenyl-substituted triazole-thiones exhibit tautomerism, whereas the target’s single fluorine minimizes steric hindrance while maintaining electronic effects .
Pyridinylmethyl vs. Aryl Substituents
The N-(pyridin-3-ylmethyl) group in the target contrasts with aryl substituents in analogs like 736168-34-6 (: N-(4-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide).
Sulfur-Containing Linkers
- Target : Features a thioether (S-) linker, offering flexibility and moderate electron-withdrawing effects.
- 7–9 (): Sulfonyl (SO₂) groups increase polarity, which may reduce cell permeability compared to the thioether in the target .
Structural and Functional Impact Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of key intermediates like the benzo[d]thiazole and pyridine-methylamine derivatives. Critical steps include:
- Thioether formation via nucleophilic substitution between 4-fluorothiophenol and chloroacetamide intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Coupling of the thioether moiety to the benzo[d]thiazole core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity .
- Key Parameters : Solvent choice (DMF or acetonitrile), temperature (60–80°C), and reaction time (12–24 hrs) significantly impact yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), methoxy (δ 3.8 ppm), and pyridyl protons (δ 8.1–8.5 ppm). NOESY can confirm spatial proximity of the N-(pyridin-3-ylmethyl) group .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 468.12) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic bands for thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. The fluorophenyl group’s electron-withdrawing effect reduces electron density on the thioether sulfur, influencing redox reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to rationalize structure-activity relationships (SAR). The pyridylmethyl group may form π-π stacking with receptor residues .
Q. What strategies resolve contradictions in reported biological activities across similar thioether-acetamide derivatives?
- Methodology :
- SAR Studies : Compare substituent effects; e.g., replacing 4-methoxybenzo[d]thiazole with 4-chloro analogs enhances antimicrobial activity but reduces solubility .
- In Vitro/In Vivo Discrepancies : Use parallel assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects. For instance, conflicting cytotoxicity data may arise from off-target interactions in complex cellular environments .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1257421) to identify consensus targets .
Q. How to design experiments to evaluate the compound’s pharmacokinetic properties, such as metabolic stability?
- Methodology :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation of the thiophenyl group .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction. The lipophilic benzo[d]thiazole moiety may increase albumin binding, reducing bioavailability .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. The pyridylmethyl group’s polarity may enhance permeability compared to bulkier analogs .
Q. How does the substitution pattern (e.g., fluorophenyl vs. methoxy groups) influence biological activity?
- Methodology :
- Comparative Synthesis : Prepare analogs with 4-chlorophenyl or 4-ethoxyphenyl substitutions and test against a panel of enzymes (e.g., COX-2, EGFR). Fluorine’s electronegativity enhances target affinity but may reduce metabolic stability .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., PDB 6XYZ). The methoxy group’s orientation in the benzo[d]thiazole ring can block solvent access to the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
